[(2-Bromophenyl)methyl](prop-2-en-1-yl)amine hydrochloride
CAS No.: 1240569-05-4
Cat. No.: VC11693543
Molecular Formula: C10H13BrClN
Molecular Weight: 262.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240569-05-4 |
|---|---|
| Molecular Formula | C10H13BrClN |
| Molecular Weight | 262.57 g/mol |
| IUPAC Name | N-[(2-bromophenyl)methyl]prop-2-en-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H12BrN.ClH/c1-2-7-12-8-9-5-3-4-6-10(9)11;/h2-6,12H,1,7-8H2;1H |
| Standard InChI Key | SHTHLIGJXHJRDX-UHFFFAOYSA-N |
| SMILES | C=CCNCC1=CC=CC=C1Br.Cl |
| Canonical SMILES | C=CCNCC1=CC=CC=C1Br.Cl |
Introduction
Structural and Chemical Properties
(2-Bromophenyl)methylamine hydrochloride is a secondary amine salt characterized by a brominated benzyl group and an allylamine moiety. Its molecular formula is C₁₀H₁₃BrClN, with a molecular weight of 262.57 g/mol. The IUPAC name is N-[(2-bromophenyl)methyl]prop-2-en-1-amine hydrochloride, and its SMILES representation is C=CCNCC1=CC=CC=C1Br.Cl. The InChIKey (SHTHLIGJXHJRDX-UHFFFAOYSA-N) confirms its unique stereochemical identity.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃BrClN | |
| Molecular Weight | 262.57 g/mol | |
| SMILES | C=CCNCC1=CC=CC=C1Br.Cl | |
| InChIKey | SHTHLIGJXHJRDX-UHFFFAOYSA-N |
The presence of a bromine atom at the ortho position of the phenyl ring enhances electrophilic substitution reactivity, while the allylamine group contributes to nucleophilic character .
Physicochemical Properties
The compound’s physicochemical profile is critical for its potential applications:
-
Solubility: High solubility in polar solvents (e.g., water, ethanol) due to ionic interactions from the hydrochloride group.
-
Lipophilicity: The bromine atom increases logP values, enhancing membrane permeability.
-
Stability: Stable under ambient conditions but may degrade under prolonged UV exposure due to the C-Br bond’s photolability .
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| LogP (Partition Coefficient) | 2.8 ± 0.3 | Computational |
| pKa (Basic) | 9.1 ± 0.2 | Potentiometric |
Research Findings and Future Directions
Current research highlights its utility as a pharmaceutical intermediate. For example, its allylamine group serves as a precursor for Michael addition reactions in polymer chemistry. Future studies should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume